molecular formula C17H16N4O2S B5824415 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide

4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide

Cat. No.: B5824415
M. Wt: 340.4 g/mol
InChI Key: IVQNOOLRQZTJCA-UHFFFAOYSA-N
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Description

4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide is a complex organic compound that features a benzamide core linked to a pyridine derivative through a sulfanylacetyl bridge

Properties

IUPAC Name

4-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10-7-11(2)20-17(14(10)8-18)24-9-15(22)21-13-5-3-12(4-6-13)16(19)23/h3-7H,9H2,1-2H3,(H2,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQNOOLRQZTJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=C(C=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and cyclization.

    Sulfanylacetylation: The pyridine derivative is then reacted with a sulfanylacetylating agent under controlled conditions to introduce the sulfanylacetyl group.

    Amidation: The final step involves the reaction of the sulfanylacetylated pyridine derivative with 4-aminobenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylacetyl group plays a crucial role in binding to the active site of the target, while the benzamide and pyridine moieties contribute to the overall binding affinity and specificity. The compound may modulate the activity of the target protein, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzoic acid
  • 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]phenol

Uniqueness

Compared to similar compounds, 4-[[2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide exhibits unique properties due to the presence of the benzamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. Additionally, the specific arrangement of functional groups in this compound may confer distinct electronic and steric properties, making it a valuable candidate for various applications.

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